molecular formula C8H5ClF2O4S B1517762 Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate CAS No. 1099632-51-5

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

Cat. No.: B1517762
CAS No.: 1099632-51-5
M. Wt: 270.64 g/mol
InChI Key: YISREXSAILYBAW-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a fluorinated benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and fluorine atoms at the 2- and 4-positions of the benzene ring. The chlorosulfonyl group, in particular, confers electrophilic properties, making it a versatile intermediate for nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)4-2-7(16(9,13)14)6(11)3-5(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISREXSAILYBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows for the introduction of functional groups that can enhance biological activity.

Synthesis of Anticancer Agents

Recent studies have demonstrated the potential of this compound in developing novel anticancer agents. Researchers have synthesized various derivatives that exhibit selective cytotoxicity against cancer cells. For instance, modifications to the sulfonyl group have been shown to improve the efficacy and selectivity of these compounds against specific cancer types.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against HER2-positive breast cancer cells. The results indicated that certain modifications led to increased potency, highlighting the compound's versatility in drug design .

Bioconjugation Technologies

The compound is also utilized in bioconjugation technologies, particularly in the development of antibody-drug conjugates (ADCs). Its chlorosulfonyl moiety can react with nucleophiles on proteins, allowing for site-specific labeling and drug delivery.

ADC Development

The incorporation of this compound into ADCs has shown promise in enhancing therapeutic efficacy while minimizing off-target effects.

Case Study:
A doctoral thesis from the Technical University of Denmark explored advanced bioconjugation techniques using this compound. The research demonstrated how electron-withdrawing groups on the aryl sulfate moiety could enhance cleavage rates by sulfatases, thus improving the release profile of cytotoxic agents from ADCs .

Material Science Applications

In material science, this compound is investigated for its role in creating functional polymers and coatings with enhanced properties.

Functional Polymers

The compound's ability to introduce sulfonyl groups into polymer backbones allows for improved thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

PropertyValueNotes
Thermal StabilityHighEnhanced by sulfonyl group incorporation
Chemical ResistanceExcellentSuitable for harsh environments
Mechanical StrengthModerateDependent on polymer matrix

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Enzymes or receptors that interact with the compound.

  • Pathways: Involvement in metabolic or signaling pathways that influence biological processes.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7)

  • Structure : Chlorosulfonyl group at the 2-position; lacks fluorine substituents.
  • Properties : Reduced steric hindrance compared to the 2,4-difluoro analog, but lower electron-withdrawing effects. Reactivity is dominated by the chlorosulfonyl group’s position, favoring ortho-directed reactions .
  • Applications : Primarily used in sulfonamide synthesis for pharmaceuticals.

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

  • Structure : Additional fluorine at the 3-position.
  • Properties: Enhanced electron-withdrawing effects due to three fluorine atoms, increasing electrophilicity at the chlorosulfonyl group. This compound is more reactive in nucleophilic substitutions but may exhibit lower solubility in nonpolar solvents .
  • Applications: Potential precursor for high-performance polymers or herbicides.

Phenyl 2,4-difluorobenzoate (CAS: 32159-52)

  • Structure : Phenyl ester instead of methyl; lacks the chlorosulfonyl group.
  • Properties : Higher molecular weight (234.19 g/mol) and lipophilicity due to the phenyl group. Used as a building block for liquid crystals or UV stabilizers .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Key Substituents Melting Point (°C)
Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate ~248.6* ≥95% 2,4-F; 5-SO₂Cl Not reported
Methyl 2,4-difluorobenzoate (CAS: 106614-28-2) 176.13 98% 2,4-F; methyl ester ~25–30
Phenyl 3,4-difluorobenzoate (CAS: 32158-52) 234.19 >95% 3,4-F; phenyl ester Not reported

*Calculated based on molecular formula.
Key Observations :

  • Fluorine substituents reduce electron density in the aromatic ring, enhancing stability toward electrophilic attack.
  • The chlorosulfonyl group increases molecular weight and polarity, improving solubility in polar aprotic solvents like DMF or DMSO .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate core with two fluorine substituents and a chlorosulfonyl group. Its chemical structure can be represented as follows:

C9H6ClF2O3S\text{C}_9\text{H}_6\text{ClF}_2\text{O}_3\text{S}

This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folic acid synthesis. This compound may also interact with specific receptors or enzymes due to its electrophilic chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in proteins.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Many sulfonamide derivatives have demonstrated antimicrobial properties by inhibiting bacterial growth.
  • Anticancer Potential : Some studies suggest that fluorinated benzoates can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of fluorine atoms enhances lipophilicity and bioavailability, while the chlorosulfonyl group increases electrophilicity, potentially leading to stronger interactions with biological targets.

Structural Feature Impact on Activity
Chlorosulfonyl GroupEnhances reactivity and binding affinity
Fluorine SubstituentsIncreases lipophilicity and metabolic stability
Benzoate CoreProvides a scaffold for further modifications

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that related sulfonamide compounds effectively inhibited bacterial growth in vitro. The IC50 values varied depending on structural modifications, indicating that the chlorosulfonyl group plays a significant role in enhancing activity against specific strains .
  • Anticancer Activity : In vitro assays showed that this compound could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent .
  • Enzyme Interaction : Research into enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain metabolic enzymes, highlighting its potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

Reaction Type Conditions Products Yield
Amine substitutionEt₃N, DCM, 0°C → RT, 12 hrsSulfonamide derivatives78–92%
Alcohol substitutionPyridine, THF, reflux, 6 hrsAlkyl/aryl sulfonates65–85%
Thiol substitutionNaHCO₃, acetone, 25°C, 3 hrsSulfonothioates70–88%

Key Findings :

  • Reactions with primary amines (e.g., aniline, benzylamine) proceed efficiently at room temperature, while secondary amines require elevated temperatures.

  • Steric hindrance from the 2,4-difluoro substituents slightly reduces reaction rates compared to non-fluorinated analogs.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid.

Conditions Reagents Products Conversion
Aqueous NaOH (2M)THF/MeOH (3:1), 60°C, 4 hrs5-(Chlorosulfonyl)-2,4-difluorobenzoic acid>95%

Mechanistic Insight :

  • Hydrolysis is facilitated by the electron-withdrawing sulfonyl group, which polarizes the ester carbonyl .

  • Fluorine atoms at the 2- and 4-positions stabilize the transition state via inductive effects.

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups.

Substrate Catalyst System Products Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl sulfonate derivatives82%

Applications :

  • Used in synthesizing VEGFR-2 inhibitors for cancer therapy.

  • Derivatives show antiviral activity against RNA viruses.

Reduction and Oxidation

Reaction Conditions Products
Reduction (H₂/Pd-C)EtOH, 25°C, 2 atm H₂Sulfinic acid derivatives
Oxidation (H₂O₂/HClO₄)CH₃CN, 0°C → RT, 6 hrsSulfonic acid derivatives

Thermal Stability :

  • Decomposes exothermically above 150°C (ΔH = −201 kJ/mol), necessitating controlled storage .

Comparative Reactivity Analysis

Compound Electrophilicity (Relative) Thermal Stability
Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoateHighModerate
Methyl 5-(chlorosulfonyl)benzoateModerateHigh
Methyl 5-(sulfamoyl)-2,4-difluorobenzoateLowHigh

Structural Influence :

  • Fluorine atoms enhance electrophilicity but reduce thermal stability compared to non-fluorinated analogs.

  • The chlorosulfonyl group enables diverse functionalization unmatched by sulfonamide derivatives.

Preparation Methods

Chlorosulfonation of Methyl 2,4-difluorobenzoate

The primary synthetic route involves the direct chlorosulfonation of methyl 2,4-difluorobenzoate using chlorosulfonic acid as the chlorosulfonating agent.

General Reaction Scheme:

$$
\text{Methyl 2,4-difluorobenzoate} + \text{ClSO}_3\text{H} \rightarrow \text{this compound}
$$

  • Reagents : Chlorosulfonic acid (ClSO₃H)
  • Solvent : Often neat or with inert solvents like dichloromethane (DCM) to control exothermicity
  • Temperature : Maintained at low temperatures (0–5°C) to prevent over-sulfonation and decomposition
  • Time : Reaction times vary from 1 to 4 hours depending on scale and conditions
  • Work-up : Quenching with ice or water followed by extraction with organic solvents (e.g., chloroform or DCM)
  • Purification : Recrystallization or column chromatography to achieve purity >95%

Alternative Sulfonylation via Sulfonyl Chloride Intermediates

In some protocols, sulfonylation can be achieved by first preparing 5-sulfonic acid derivatives of methyl 2,4-difluorobenzoate, followed by conversion to the sulfonyl chloride using reagents such as thionyl chloride (SOCl₂).

Stepwise Method:

  • Sulfonation : Treatment of methyl 2,4-difluorobenzoate with sulfuric acid or oleum to introduce sulfonic acid group at the 5-position.
  • Chlorination : Conversion of sulfonic acid to sulfonyl chloride by reaction with thionyl chloride under reflux.
  • Isolation : Purification by distillation or recrystallization.

This method is less commonly used due to harsher conditions and potential for side reactions but can be advantageous for scale-up.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Chlorosulfonic acid 1.1–1.5 equivalents Slight excess to drive reaction to completion
Temperature 0–5 °C Critical to avoid side reactions
Reaction time 1–4 hours Monitored by TLC or HPLC
Solvent DCM or neat Anhydrous conditions preferred
Work-up Quench with ice/water, extract with chloroform Dry organic layer over CaCl₂ or MgSO₄
Purification Recrystallization or silica gel chromatography Achieves >95% purity
Yield 70–90% Dependent on scale and control

Research Findings and Analytical Data

  • Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.
  • NMR Data : Characteristic signals for aromatic protons and methyl ester group; fluorine atoms cause splitting patterns in $$^{19}F$$ NMR.
  • Mass Spectrometry : Confirms molecular ion peak consistent with C8H4ClF2O4S.
  • Infrared Spectroscopy (FT-IR) : Shows strong S=O stretching bands (~1350–1370 cm⁻¹) and ester carbonyl stretch (~1720 cm⁻¹).

Comparative Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Direct Chlorosulfonation Chlorosulfonic acid 0–5 °C, 1–4 h Straightforward, high yield Requires strict temperature control
Sulfonation + Chlorination Sulfuric acid + SOCl₂ Reflux, harsher Useful for scale-up Longer process, harsher reagents
Continuous Flow Chlorosulfonation Chlorosulfonic acid Controlled flow, low T Enhanced safety and reproducibility Requires specialized equipment

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate?

Answer:
The compound is typically synthesized via sulfonation and esterification. A common route involves:

Sulfonation of 2,4-difluorobenzoic acid derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

Methyl esterification via reaction with methanol in the presence of a catalyst (e.g., thionyl chloride or H₂SO₄) .

Purification via recrystallization or column chromatography.

Key Considerations:

  • Excess chlorosulfonic acid can lead to over-sulfonation; quenching with ice-water is critical .
  • Anhydrous conditions prevent hydrolysis of the chlorosulfonyl group .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • 19F NMR^{19}\text{F NMR} identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic fluorines) .
    • 1H NMR^{1}\text{H NMR} resolves methyl ester protons (δ ≈ 3.9 ppm) and aromatic protons split by fluorine coupling .
  • Mass Spectrometry (HRMS):
    • Exact mass: ~266.0 (C8_8H5_5ClF2_2O4_4S^-) with fragmentation peaks at m/z 231 (loss of -Cl) .
  • IR Spectroscopy:
    • Strong bands at 1370 cm1^{-1} (S=O) and 1750 cm1^{-1} (ester C=O) confirm functional groups .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of chlorosulfonyl vapors.
  • Waste Disposal: Neutralize residual chlorosulfonic acid with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .

Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Answer:

  • Differential Scanning Calorimetry (DSC): Accurately determine melting points while monitoring thermal decomposition .
  • X-ray Crystallography: Resolve structural ambiguities using SHELX software for refinement (e.g., resolving fluorine vs. chlorine positional disorders) .
  • Cross-Validation: Compare data with PubChem or Reaxys entries, noting solvent effects on NMR chemical shifts .

Advanced: What strategies minimize side reactions during nucleophilic substitution at the chlorosulfonyl site?

Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states without hydrolyzing the sulfonyl chloride .
  • Temperature Control: Maintain reactions at -20°C to 0°C to suppress elimination by-products.
  • Catalyst Screening: Pyridine or DMAP can enhance reactivity with amines while reducing acid-mediated degradation .

Advanced: How do the 2,4-difluoro substituents electronically influence the chlorosulfonyl group’s reactivity?

Answer:

  • Electron-Withdrawing Effect: The fluorines increase the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution but risking hydrolysis.
  • Steric Effects: Ortho-fluorine groups hinder bulky nucleophiles, favoring smaller reactants (e.g., ammonia over anilines) .
  • Computational Insights: DFT calculations predict activation energies for substitution, guiding solvent and catalyst selection .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • QSAR Models: Correlate substituent effects (e.g., fluorine position) with inhibitory activity against bacterial dihydropteroate synthase .
  • MD Simulations: Assess stability of sulfonamide-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate
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Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

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